
6-Cyano-4-cyclopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-4-cyclopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of 6-Cyano-4-cyclopropoxypyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxypyridine-2-sulfonyl chloride with cyanide ions under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
6-Cyano-4-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfonamide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
6-Cyano-4-cyclopropoxypyridine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Cyano-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects . The cyano group and cyclopropoxy group may also contribute to its activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
6-Cyano-4-cyclopropoxypyridine-2-sulfonamide can be compared with other similar compounds, such as:
6-Cyano-3-cyclopropoxypyridine-2-sulfonamide: This compound has a similar structure but with the cyano group at a different position on the pyridine ring.
6-Cyano-5-cyclopropoxypyridine-2-sulfonamide: Another structural isomer with the cyano group at the 5-position.
Sulfanilamide: A well-known sulfonamide compound used as an antibiotic.
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
6-cyano-4-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-5-6-3-8(15-7-1-2-7)4-9(12-6)16(11,13)14/h3-4,7H,1-2H2,(H2,11,13,14) |
InChI Key |
LOFBILLYYYGNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808440.png)
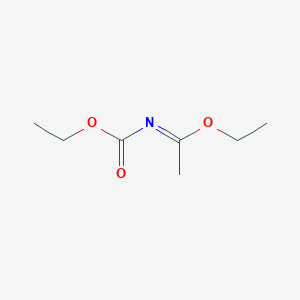
![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14808481.png)

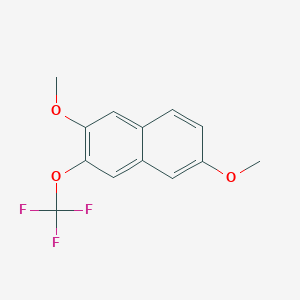
![(1R,4aS,5R,6S,8R,8aS)-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-2H-spiro[naphthalene-1,2'-oxirane]-8,8a-diyl diacetate](/img/structure/B14808496.png)
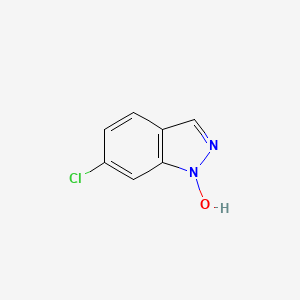
![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B14808517.png)
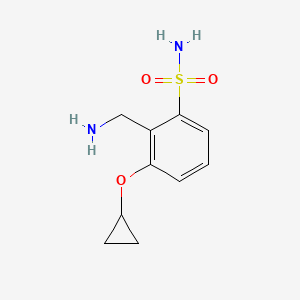
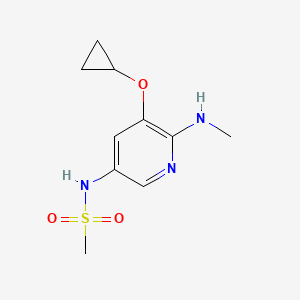
![N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14808536.png)
